molecular formula C15H12ClN3O2S B5704661 N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide

Cat. No. B5704661
M. Wt: 333.8 g/mol
InChI Key: MVKVYMIXUFASJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide, also known as TPCA-1, is a small molecule inhibitor that selectively targets the nuclear factor-kappaB (NF-κB) signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. Dysregulation of NF-κB has been implicated in a variety of diseases, including cancer, autoimmune disorders, and chronic inflammation. TPCA-1 has shown promise as a therapeutic agent in preclinical studies, and its potential applications are being actively explored.

Mechanism of Action

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide selectively inhibits the activity of the IκB kinase (IKK) complex, which is a critical component of the NF-κB signaling pathway. The IKK complex phosphorylates IκB proteins, which leads to their degradation and allows NF-κB to translocate to the nucleus and activate target genes. N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide binds to the ATP-binding site of the IKK complex and prevents its activation, thereby blocking the NF-κB pathway.
Biochemical and Physiological Effects
In preclinical studies, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and improve disease symptoms in animal models of autoimmune disorders. N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer models. However, the effects of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide on normal cells and tissues are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

One advantage of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide is its selectivity for the IKK complex, which allows for targeted inhibition of the NF-κB pathway. N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has also been shown to have good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has limited solubility in water, which can make it difficult to use in some experimental settings. In addition, the effects of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide on normal cells and tissues need to be carefully evaluated to avoid potential adverse effects.

Future Directions

Future research on N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide could focus on several areas. First, further preclinical studies are needed to evaluate the efficacy and safety of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide in various disease models. Second, the effects of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide on normal cells and tissues need to be better understood to avoid potential adverse effects. Third, the development of more potent and selective inhibitors of the NF-κB pathway could improve the therapeutic potential of this approach. Fourth, the combination of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide with other therapeutic agents, such as chemotherapy and immunotherapy, could enhance its efficacy in cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide in humans.

Synthesis Methods

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide can be synthesized through a multi-step chemical process involving the reaction of several intermediates. The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)thiourea to form N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide. The final product is purified by recrystallization.

Scientific Research Applications

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In autoimmune disorders, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In addition, N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been investigated for its potential use in treating chronic inflammation, such as in inflammatory bowel disease and asthma.

properties

IUPAC Name

4-[(4-chlorobenzoyl)carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-11-5-1-10(2-6-11)14(21)19-15(22)18-12-7-3-9(4-8-12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKVYMIXUFASJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide

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